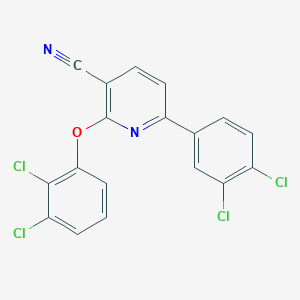
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, also known as 2,6-DCPC, is an organic compound belonging to the family of pyridine-based nitriles. It is a colorless, crystalline compound with a molecular formula of C13H7Cl4N3O and a molecular weight of 372.97 g/mol. 2,6-DCPC is a synthetic compound that has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-dichlorophenol, are by-products of incomplete combustion processes and have been studied for their environmental impact, particularly in relation to Municipal Solid Waste Incineration (MSWI). These compounds are considered precursors to dioxins, which are highly toxic environmental pollutants. Studies suggest that chlorophenols can undergo various chemical transformations leading to the formation of dioxins under certain conditions, highlighting the importance of understanding these pathways to mitigate environmental pollution (Peng et al., 2016).
Mechanisms of Dioxin Formation
Research has delved into the mechanisms of formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These persistent organic pollutants are generated in almost all thermal and combustion operations. Understanding these mechanisms is crucial for developing strategies to minimize their formation and environmental release. The consensus is that heterogeneous pathways play a significant role in the total yield of PCDD/Fs in combustion systems, with chlorination patterns of precursors influencing the final congener profiles of emissions (Altarawneh et al., 2009).
Wastewater Treatment and Pesticide Industry
The pesticide production industry generates wastewater containing toxic pollutants, including chlorophenols and their derivatives. Treatment processes, such as biological methods and activated carbon, have been explored for their efficacy in removing these contaminants. These studies underscore the significance of effective wastewater treatment technologies in preventing the release of hazardous chemicals into the environment (Goodwin et al., 2018).
Health Impact of Dioxins
Dioxins, including those related to chlorophenol degradation, pose significant health risks to humans and wildlife. They have been associated with a range of adverse health effects, including cancer, reproductive and developmental problems, and immune system disruption. Research reviews have critically assessed the health impacts of dioxins, supporting regulatory efforts to limit exposure and mitigate health risks (Mukerjee, 1998).
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-6-4-10(8-14(12)21)15-7-5-11(9-23)18(24-15)25-16-3-1-2-13(20)17(16)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHHGFYSQJLNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

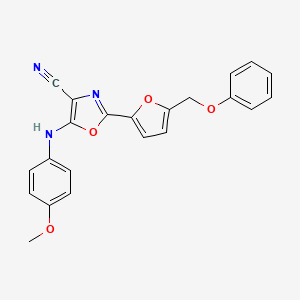
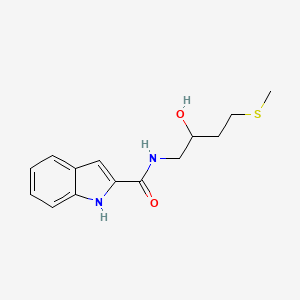
![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)


![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
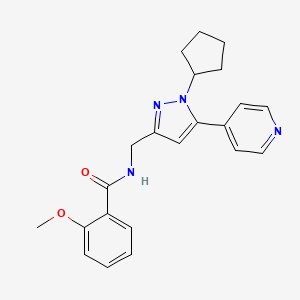


![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
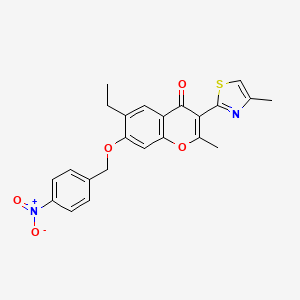
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)